1-Acetyl-4-fluoropiperidine-4-carboxylic acid
Descripción
1-Acetyl-4-fluoropiperidine-4-carboxylic acid is a fluorinated piperidine derivative characterized by an acetyl group at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring, with a fluorine atom substituted at the 4-position. The non-fluorinated analog has a molecular formula of C₈H₁₂NO₃, a molecular weight of 170.19 g/mol, and a PubChem CID of 117255 . The fluorine substitution at the 4-position likely enhances electronegativity, acidity of the carboxylic acid group, and metabolic stability compared to non-fluorinated analogs .
Propiedades
Fórmula molecular |
C8H12FNO3 |
|---|---|
Peso molecular |
189.18 g/mol |
Nombre IUPAC |
1-acetyl-4-fluoropiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H12FNO3/c1-6(11)10-4-2-8(9,3-5-10)7(12)13/h2-5H2,1H3,(H,12,13) |
Clave InChI |
SODXWKVGOIPOTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)(C(=O)O)F |
Origen del producto |
United States |
Métodos De Preparación
Direct Functionalization of Piperidine Derivatives
Recent studies have employed functionalization techniques to synthesize fluorinated piperidine derivatives, including 1-Acetyl-4-fluoropiperidine-4-carboxylic acid.
Key steps include:
- Starting Material Selection : Piperidine derivatives are used as the base compound.
- Fluorination : Introduction of fluorine via catalytic methods, such as rhodium(I)-ferrocene complexes, ensures high chemoselectivity and minimal by-products (<1%) during hydrogenation reactions.
- Acetylation : The acetyl group is added using acetic anhydride or acetyl chloride under mild conditions.
- Carboxylation : A carboxylic acid group is introduced through oxidation or carboxylation reactions using CO2 and catalysts like titanium isopropoxide.
One-Pot Sequential Reactions
One-pot methods combine multiple reaction stages for efficiency:
- Suzuki–Miyaura Coupling : This step facilitates the introduction of fluorine substituents.
- Hydrogenation : Mild hydrogenation using sodium tetrahydroborate or catalytic ruthenium(II) complexes converts intermediates into piperidine derivatives.
- Final Conversion : Enamines are fully converted into fluorinated piperidines with minimal defluorinated impurities (~3%).
Boc-Protected Intermediate Approach
The synthesis can also involve Boc-protected intermediates:
- Intermediate Formation : 1-Boc-4-fluoropiperidine-4-carboxylic acid is synthesized as a precursor.
- Deprotection : Removal of the Boc group under acidic conditions yields the target compound.
- Acetylation and Finalization : Acetylation completes the synthesis, yielding high-purity products (97%).
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Fluorination | Rhodium(I)-ferrocene catalyst, mild temperature | >99% |
| Hydrogenation | Sodium tetrahydroborate or ruthenium(II) catalyst | ~97% |
| Acetylation | Acetic anhydride or acetyl chloride in solvent (e.g., methanol) | High |
| Boc Intermediate Deprotection | Acidic conditions (e.g., trifluoroacetic acid) | ~95% |
Analytical Notes
Key Observations
Análisis De Reacciones Químicas
1-Acetyl-4-fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-Acetyl-4-fluoropiperidine-4-carboxylic acid as a precursor for developing selective histone deacetylase (HDAC) inhibitors. HDAC inhibitors are crucial in cancer therapy due to their role in modifying gene expression and promoting apoptosis in cancer cells. The compound can be modified to enhance its efficacy against specific cancer types, particularly through the introduction of various substituents that improve binding affinity to the HDAC active site .
Neuropharmacological Effects
Research indicates that derivatives of 1-Acetyl-4-fluoropiperidine-4-carboxylic acid may exhibit neuroprotective properties. These compounds can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. Studies focusing on the modulation of neurotransmitter release have shown promising results, suggesting that this compound could be utilized in developing treatments for conditions such as Alzheimer's disease .
Organic Synthesis Applications
Synthesis of Fluorinated Compounds
The compound serves as an important building block in the synthesis of fluorinated cyclic amines. The introduction of fluorine can significantly alter the biological activity and pharmacokinetic properties of compounds. Utilizing 1-Acetyl-4-fluoropiperidine-4-carboxylic acid in synthetic pathways allows chemists to create novel fluorinated derivatives that may have enhanced efficacy as pharmaceuticals or agrochemicals .
Decarboxylative Amidation Reactions
Another significant application is its use in decarboxylative amidation reactions, where it acts as a reactive intermediate. This reaction pathway is valuable for synthesizing chiral amides, which are essential in many pharmaceutical applications. The stereochemistry of products obtained from these reactions can be finely tuned, making this compound a versatile tool in asymmetric synthesis .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Anticancer Activity | Used as a precursor for HDAC inhibitors | Targeted cancer therapies |
| Neuropharmacological Effects | Modulation of neurotransmitter systems | Potential treatments for neurodegenerative diseases |
| Organic Synthesis | Building block for fluorinated cyclic amines | Development of novel pharmaceuticals |
| Decarboxylative Amidation | Intermediate for synthesizing chiral amides | Enhanced drug efficacy through stereochemistry |
Case Studies
Case Study 1: HDAC Inhibitor Development
In a study aimed at developing selective HDAC inhibitors, researchers synthesized various derivatives of 1-Acetyl-4-fluoropiperidine-4-carboxylic acid. These compounds were tested for their inhibitory activity against different HDAC isoforms, revealing promising candidates that exhibited high selectivity and potency against cancer cell lines .
Case Study 2: Neuroprotective Properties
A series of experiments evaluated the neuroprotective effects of derivatives derived from 1-Acetyl-4-fluoropiperidine-4-carboxylic acid on neuronal cell cultures exposed to oxidative stress. The results indicated that certain modifications led to significant reductions in cell death and improvements in cellular function, suggesting potential therapeutic applications in neurodegenerative diseases .
Mecanismo De Acción
The mechanism of action of 1-acetyl-4-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The acetyl group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 1-acetyl-4-fluoropiperidine-4-carboxylic acid and its analogs:
*Estimated based on non-fluorinated analog .
Actividad Biológica
1-Acetyl-4-fluoropiperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, featuring a piperidine ring with an acetyl and a fluorine substituent, suggests various mechanisms of action that may be beneficial in therapeutic applications.
- Molecular Formula : C8H10FNO3
- Molecular Weight : 189.17 g/mol
- IUPAC Name : 1-Acetyl-4-fluoropiperidine-4-carboxylic acid
- Canonical SMILES : CC(=O)N1(CCCCC1)C(=O)O
The biological activity of 1-acetyl-4-fluoropiperidine-4-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may also interact with neurotransmitter systems, influencing pathways relevant to pain management and neurodegenerative diseases.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that 1-acetyl-4-fluoropiperidine-4-carboxylic acid can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis . This is significant given the global burden of tuberculosis and the need for new therapeutic agents.
- Anticancer Properties : Analogous piperidine derivatives have shown promise in cancer therapy by inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance cytotoxicity against tumor cells .
- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurological disorders. Studies have indicated that similar compounds can inhibit acetylcholinesterase, which may be beneficial for Alzheimer's disease treatment .
Antimicrobial Activity
A study conducted on a series of piperidine derivatives, including 1-acetyl-4-fluoropiperidine-4-carboxylic acid, demonstrated significant inhibitory effects against M. tuberculosis. The minimum inhibitory concentration (MIC) was recorded at 6.3 µM for one of the analogs, indicating a promising avenue for further development .
Anticancer Activity
In vitro studies have shown that compounds structurally related to 1-acetyl-4-fluoropiperidine-4-carboxylic acid exhibit cytotoxic effects on various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Acetyl-4-fluoropiperidine-4-carboxylic acid | FaDu (hypopharyngeal) | 12.5 |
| EF24 (piperidinone derivative) | Various | <10 |
These findings suggest that structural modifications can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Q & A
Q. How can the structural identity of 1-acetyl-4-fluoropiperidine-4-carboxylic acid be confirmed experimentally?
- Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the acetyl group (δ ~2.1 ppm for CH), fluorinated piperidine ring (δ ~4.5–5.0 ppm for C-F coupling), and carboxylic acid proton (broad peak at δ ~12 ppm).
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H] at m/z 219.2) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% by area normalization) to rule out impurities that could distort spectral data .
Q. What strategies optimize solubility for in vitro assays involving 1-acetyl-4-fluoropiperidine-4-carboxylic acid?
- Methodological Answer: Solubility can be enhanced by:
- pH Adjustment: Use buffered solutions (e.g., phosphate buffer at pH 7.4) to ionize the carboxylic acid group.
- Co-Solvents: Test dimethyl sulfoxide (DMSO) or ethanol at ≤5% (v/v) to avoid cytotoxicity.
- Dilution Series: Prepare stock solutions at lower concentrations (e.g., 10 mM in DMSO) and dilute into aqueous media, as higher concentrations may precipitate due to hydrophobic acetyl and fluorinated groups .
Q. How should researchers handle discrepancies in reported melting points for this compound?
- Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Resolve by:
- Differential Scanning Calorimetry (DSC): Compare thermal profiles to identify polymorphs.
- Recrystallization: Purify using solvents like methanol/water to isolate the dominant crystalline form.
- Cross-Validation: Compare data with independent sources (e.g., pharmacopeial standards) to confirm accuracy .
Advanced Research Questions
Q. What experimental approaches elucidate the metabolic stability of the fluorine substituent in vivo?
- Methodological Answer: Fluorine’s metabolic stability can be assessed via:
- Isotopic Labeling: Synthesize - or -labeled analogs and track retention using LC-MS/MS.
- Microsomal Assays: Incubate with liver microsomes (human/rodent) and quantify defluorinated metabolites (e.g., 4-hydroxypiperidine derivatives).
- Pharmacokinetic Profiling: Measure plasma half-life () and urinary excretion of fluorine-containing metabolites in animal models .
Q. How can researchers resolve contradictory data on the compound’s enzyme inhibition potency?
- Methodological Answer: Contradictions may stem from assay conditions or enzyme isoforms. Address by:
- Kinetic Studies: Perform dose-response curves (IC) under standardized conditions (pH, temperature, cofactors).
- Isoform Selectivity Screening: Test against related enzymes (e.g., cyclooxygenase vs. lipoxygenase) to identify off-target effects.
- Molecular Docking: Model interactions with target active sites (e.g., hydrogen bonding with the carboxylic acid group) to rationalize potency differences .
Q. What methodologies characterize the impact of crystal polymorphism on biological activity?
- Methodological Answer: Polymorphs can alter solubility and bioavailability. Characterize using:
Q. How can researchers validate the compound’s stability under long-term storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 1–3 months.
- Analytical Monitoring: Use HPLC to quantify degradation products (e.g., deacetylation or decarboxylation).
- Recommendations: Store lyophilized at −20°C in amber vials with desiccants to minimize hydrolysis and photodegradation .
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
